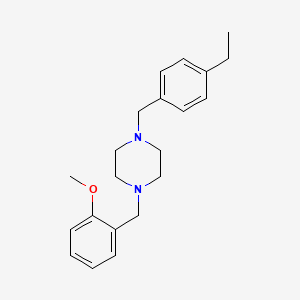
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid, also known as EMT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMT is a thiophene derivative that has been found to exhibit significant anti-inflammatory and analgesic effects. In
作用機序
The mechanism of action of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory responses. 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has been shown to inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a protective effect on the gastrointestinal tract and reduce the incidence of gastric ulcers. 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has been found to be well-tolerated and safe in animal studies.
実験室実験の利点と制限
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has several advantages for lab experiments, including its ability to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of inflammatory cells such as macrophages and neutrophils. Its protective effect on the gastrointestinal tract is also advantageous for lab experiments involving the study of gastrointestinal disorders. However, one limitation of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid. One area of research could focus on optimizing the synthesis method of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid to improve its yield and purity. Another area of research could involve the study of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid in combination with other anti-inflammatory agents to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid and its potential therapeutic applications in various disease states.
合成法
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid can be synthesized through a multi-step process involving the reaction of 5-methyl-2-thiophene carboxylic acid with ethyl iodide, followed by the reaction of the resulting compound with propionyl chloride and ammonia. The final product is obtained through the reaction of the intermediate compound with sodium hydroxide.
科学的研究の応用
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of inflammatory cells such as macrophages and neutrophils. 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has also been shown to have a protective effect on the gastrointestinal tract and reduce the incidence of gastric ulcers.
特性
IUPAC Name |
4-ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-4-7-6(3)16-10(9(7)11(14)15)12-8(13)5-2/h4-5H2,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAFJNPMVSRNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)O)NC(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5793416.png)
![3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793427.png)


![4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5793445.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793447.png)


![2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B5793464.png)